tert-Butyl (2-cyanopyridin-4-yl)carbamate

Description

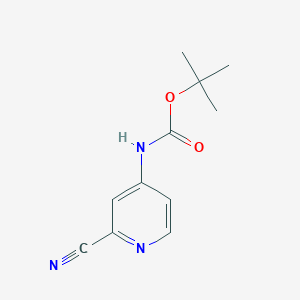

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEVUOJCWMRCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629125 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-94-3 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3), a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its chemical properties, potential synthetic routes, and prospective applications in research and drug development. Due to the limited publicly available data for this specific compound, this guide also incorporates general characteristics of the carbamate and cyanopyridine functional groups to provide a broader context for its potential utility.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a cyano group, a carbamate protecting group, and the pyridine core makes it a potentially versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 262295-94-3 | Synthonix[1], BLDpharm[2] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | Synthonix[1] |

| Molecular Weight | 219.24 g/mol | Aladdin Scientific[3] |

| Purity | ≥95% - 97% | Synthonix[1], Aladdin Scientific[3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=NC(=C1)C#N | Synthonix[1] |

| InChIKey | Not available in public databases | |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available |

Note: Some physical properties are not publicly available and are estimated based on the chemical structure and properties of similar compounds.

Synthesis and Reactivity

A general approach would involve the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Below is a generalized workflow for the potential synthesis and utilization of this compound in a research setting.

Figure 1: A generalized workflow illustrating the potential synthesis of this compound and its subsequent use as a building block in the synthesis of target molecules.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of pharmacologically active compounds.

-

Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and the relative ease of its removal under acidic conditions make it a cornerstone of modern peptide synthesis and medicinal chemistry. In the context of drug design, carbamate moieties are also found in numerous approved therapeutic agents, where they can act as bioisosteres for amides, contribute to binding interactions with biological targets, or improve pharmacokinetic properties.

-

Cyanopyridine Moiety: The cyanopyridine scaffold is present in a variety of biologically active molecules. The cyano group can participate in hydrogen bonding interactions with protein targets and can be a precursor to other functional groups such as amines, amides, or tetrazoles. Pyridine rings are common in pharmaceuticals due to their ability to engage in various non-covalent interactions and their favorable physicochemical properties.

Given these features, this compound could serve as a key intermediate for the synthesis of inhibitors for various enzyme classes, such as kinases or proteases, or for the development of ligands for G-protein coupled receptors (GPCRs). The deprotection of the carbamate would reveal a primary amine that can be further functionalized to build more complex molecular architectures.

Spectroscopic Data

Publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited. However, some suppliers, such as BLDpharm, may provide this data upon request for research purposes[2].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's documentation.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are sparse in the public domain, its structural components suggest a role in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical and safety data from commercial suppliers.

References

In-Depth Technical Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. The accurate determination of molecular weight is a critical first step in the characterization of any novel compound, underpinning subsequent experimental design and interpretation.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₁H₁₃N₃O₂.[1] The calculation of its molecular weight is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Elemental Composition and Atomic Weights

The determination of the molecular weight of this compound is derived from its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008[2][3][4] | 13.104 |

| Nitrogen | N | 3 | 14.007[5][6][7][8][9] | 42.021 |

| Oxygen | O | 2 | 15.999[10][11][12][13][14] | 31.998 |

| Total | 219.244 |

The calculated molecular weight of this compound is 219.244 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 219.2398 g/mol .[1]

Experimental Workflow for Molecular Weight Verification

The following diagram outlines a standard experimental workflow for the verification of a compound's molecular weight, a fundamental procedure in chemical synthesis and analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. princeton.edu [princeton.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 14. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed technical data and experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

Molecular Formula: C₁₁H₁₃N₃O₂

Molecular Weight: 219.24 g/mol

CAS Number: 262295-94-3

The quantitative data for this compound are summarized in the tables below.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.45 | d, J = 5.6 Hz |

| 7.89 | s |

| 7.55 | dd, J = 5.6, 1.6 Hz |

| 7.20 | br s |

| 1.55 | s |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3350 - 3200 | Medium, Sharp | N-H Stretch |

| 2980 - 2950 | Medium | C-H Stretch (Aliphatic) |

| 2235 | Strong, Sharp | C≡N Stretch |

| 1725 | Strong, Sharp | C=O Stretch (Carbamate) |

| 1600, 1550 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| 1250, 1160 | Strong | C-O Stretch (Carbamate) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 220.11 | 45 | [M+H]⁺ |

| 242.09 | 100 | [M+Na]⁺ |

| 164.06 | 85 | [M - C₄H₉O₂ + H]⁺ |

| 119.04 | 60 | [M - C₅H₉NO₂ + H]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the Boc protection of the corresponding aminopyridine precursor.

Synthesis of this compound

Materials:

-

4-Amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-amino-2-cyanopyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq).

-

The mixture is stirred at room temperature for 10 minutes.

-

Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with DCM (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis Pathway

The synthesis of this compound from 4-amino-2-cyanopyridine is illustrated in the following diagram.

Caption: Synthesis of this compound.

Applications in Drug Development

Carbamates are recognized as important structural motifs in medicinal chemistry due to their ability to act as bioisosteres of amide bonds, offering improved metabolic stability and pharmacokinetic properties. The cyanopyridine moiety is also a key pharmacophore in various biologically active molecules. The combination of these two functionalities in this compound makes it a versatile starting material for the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, receptor modulators, and other targeted therapies. The cyano group can be further elaborated into other functional groups, providing a handle for diverse chemical transformations.

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a logical workflow diagram.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile tool in multi-step organic syntheses. This guide focuses on a direct and efficient method for its preparation from 4-amino-2-cyanopyridine.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the Boc protection of the amino group of 4-amino-2-cyanopyridine. This reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent in the presence of a suitable base and catalyst.

A highly effective method for the Boc protection of aminopyridines involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, with an organic base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).[1][2] This method has been reported to provide high yields and selectivity for the mono-Boc protected product.[1][2]

Below is a logical diagram illustrating the synthesis workflow.

References

Technical Guide: Physicochemical Properties of tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure, featuring a pyridine ring substituted with a cyano and a tert-butoxycarbonyl (Boc) protected amine group, makes it a versatile intermediate in organic synthesis. This document provides a summary of its known physical and chemical properties based on available data.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₃N₃O₂[1][2] |

| Molecular Weight | 219.24 g/mol [2] |

| CAS Number | 262295-94-3[2] |

| Purity | Typically available in 95% to ≥97% purity from commercial suppliers.[1][2] |

Physical Properties

Detailed experimental data on the physical properties of this compound is not widely available in the public domain. The following table summarizes the information that has been compiled from various sources.

| Property | Value |

| Melting Point | Not explicitly reported in available literature. |

| Boiling Point | Not explicitly reported in available literature. |

| Solubility | Solubility data in specific solvents is not detailed in the available search results. General solubility information for similar carbamate compounds suggests solubility in common organic solvents. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the cyano group, the carbonyl group of the carbamate, and the tert-butyl group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be applicable.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a synthetic intermediate, its primary role is in the construction of larger, potentially bioactive molecules. The biological properties of its derivatives would depend on the specific structural modifications made.

References

Technical Safety Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS No. 262295-94-3) is publicly available. This document has been compiled using information from suppliers and data for structurally related compounds. All information should be treated as a guideline and used with caution. A thorough risk assessment should be conducted before handling this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Carbamic acid, N-(2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester; 4-(Boc-amino)-2-cyanopyridine |

| CAS Number | 262295-94-3[1][2][3] |

| Molecular Formula | C11H13N3O2[1] |

| Molecular Weight | 219.24 g/mol [1][3] |

| Structure |

Hazard Identification

Based on data for structurally similar carbamate and pyridine derivatives, this compound should be handled with care. Potential hazards may include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Eye Irritation: May cause serious eye irritation or damage.[6][7]

-

Respiratory Irritation: May cause respiratory irritation.[6][7]

GHS Hazard Statements (Predicted):

| Code | Statement | Source (Similar Compounds) |

| H302 | Harmful if swallowed | [4][5] |

| H312 | Harmful in contact with skin | [4][5] |

| H315 | Causes skin irritation | [6][7] |

| H319 | Causes serious eye irritation | [4][6][7] |

| H332 | Harmful if inhaled | [4][5] |

| H335 | May cause respiratory irritation | [6][7] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [8][9] |

| Molecular Weight | 219.2398 g/mol | [1] |

| Purity | 95% - >97% | [1][3] |

Note: Specific experimental data for properties like melting point, boiling point, and solubility are not available for this specific compound.

Experimental Protocols & Safety Measures

Handling and Storage

Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.

-

Hygiene: Wash hands thoroughly after handling.[6][10] Do not eat, drink, or smoke in the handling area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Source (General Guidance) |

| Eye/Face Protection | Chemical safety goggles or face shield. | [6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [6][7] |

| Respiratory Protection | Use a NIOSH-approved respirator if dust or aerosols are generated. | [10] |

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source (General Guidance) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][6] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced.[8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid dust formation and contact with the skin, eyes, and clothing.[8]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Containment and Cleanup: Sweep up the spilled solid material and place it in a suitable container for disposal.[8]

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological data is available for this compound. Carbamates, as a class, can inhibit acetylcholinesterase, which is a critical enzyme in the nervous system.

-

Ecological Data: No specific ecological data is available. Avoid release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 262295-94-3|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.ie [fishersci.ie]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Product Information | LabelSDS [labelsds.com]

In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis, particularly in the development of Janus kinase (JAK) inhibitors. This document details its chemical properties, commercial availability, synthesis protocols, and its role in medicinal chemistry.

Chemical Properties and Commercial Availability

This compound (CAS No. 262295-94-3) is a heterocyclic building block essential for the synthesis of complex pharmaceutical compounds.[1] Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol .[1] This compound is commercially available from various suppliers, typically with a purity of 95% or 97%.[2]

| Property | Value | Source |

| CAS Number | 262295-94-3 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Purity | ≥95% - 97% | [2] |

| Appearance | Typically a solid | N/A |

| Storage | Inert atmosphere, 2-8°C | BLDpharm |

Commercial Suppliers:

A number of chemical suppliers offer this compound in varying quantities. Notable suppliers include:

Synthesis

Synthesis of the Precursor: 4-Amino-2-cyanopyridine

The necessary precursor, 4-amino-2-cyanopyridine (CAS 98139-15-2), can be synthesized through various reported methods.

Experimental Protocol: Boc Protection of 4-amino-2-cyanopyridine (General Procedure)

This protocol is adapted from established methods for the N-tert-butoxycarbonylation of amines.[5]

Materials:

-

4-amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-2-cyanopyridine (1.0 eq) in the chosen solvent (DCM or THF).

-

Add the base, such as triethylamine (1.5-2.0 eq). If using, add a catalytic amount of DMAP.

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reaction Scheme:

Caption: Boc protection of 4-amino-2-cyanopyridine.

Role in Janus Kinase (JAK) Inhibitor Synthesis

This compound serves as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.

This carbamate is a building block in the construction of the core structures of several JAK inhibitors.[6][7] The Boc-protected amine allows for selective reactions at other positions of the pyridine ring before deprotection to reveal the amine for subsequent coupling reactions.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow where this compound is utilized as an intermediate in the synthesis of a hypothetical JAK inhibitor.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 262295-94-3|this compound|BLD Pharm [bldpharm.com]

- 4. Synthonix, Inc > 262295-94-3 | this compound [synthonix.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 7. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a protected amine intermediate in the synthesis of complex bioactive molecules. The presence of a cyano group and a Boc-protected amine on the pyridine ring offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application as an intermediate in the discovery of potent kinase inhibitors.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 262295-94-3 |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the precursor, 4-amino-2-cyanopyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-amino-2-cyanopyridine (Precursor)

Conceptual Experimental Protocol for 4-amino-2-cyanopyridine Synthesis:

A potential synthetic route involves the hydrolysis of a 2-cyanopyridine derivative to the corresponding picolinamide, followed by a Hofmann rearrangement.

-

Step 1a: Hydrolysis of a suitable 2-cyanopyridine precursor. A substituted 2-cyanopyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinamide.

-

Step 1b: Hofmann Rearrangement. The resulting picolinamide is treated with a solution of sodium hypochlorite or sodium hypobromite, followed by heating, to induce the rearrangement to 4-amino-2-cyanopyridine. The product would then be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: N-Boc Protection of 4-amino-2-cyanopyridine

The protection of the amino group of 4-amino-2-cyanopyridine with a tert-butoxycarbonyl (Boc) group is a crucial step to yield the title compound. A general and efficient method for the N-Boc protection of aminopyridines is described in patent CN102936220B[1][2]. This protocol can be adapted for the synthesis of this compound.

Experimental Protocol for N-Boc Protection [1][2]:

-

Materials: 4-amino-2-cyanopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBT), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-amino-2-cyanopyridine (1 equivalent) in dichloromethane.

-

To the stirred solution, add EDCI (2.2 equivalents), HOBT (0.07 equivalents), triethylamine (2.2 equivalents), and di-tert-butyl dicarbonate (1.7 equivalents) at room temperature.

-

Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Expected Yield: Based on the patent for a similar aminopyridine, yields are expected to be in the range of 80-90%[1][2].

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: An Intermediate for Kinase Inhibitors

The cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The this compound serves as a key intermediate in the synthesis of such inhibitors. After its synthesis, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized to build more complex molecules.

While specific examples detailing the use of this compound and the subsequent biological activity of the final compounds are not extensively reported in publicly available literature, its utility can be inferred from patents on kinase inhibitors that utilize similar building blocks[3][4][5][6][7]. The general workflow for its application in the synthesis of kinase inhibitors is outlined below.

General Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for the use of the title compound in kinase inhibitor synthesis.

This workflow highlights the strategic importance of this compound as a masked amine, allowing for the selective modification of other parts of the molecule before unmasking the amine for the final coupling steps.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its synthesis, while not extensively detailed in a single source, can be reliably achieved through a two-step process involving the formation of 4-amino-2-cyanopyridine followed by a robust N-Boc protection protocol. The strategic use of this building block allows for the efficient construction of complex molecular architectures targeting a range of diseases. Further research and publication of its application in the synthesis of specific, biologically evaluated compounds will undoubtedly solidify its importance for medicinal chemists and drug development professionals.

References

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antitumor agent using compounds having kinase inhibitory effect in combination - Patent US-9012458-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibitors of tyrosine kinases - Patent US-7169791-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]

role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in medicinal chemistry

An In-Depth Technical Guide on the Role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 262295-94-3) is a strategically important heterocyclic building block in modern medicinal chemistry.[1][2] Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive cyano group, and a pyridine core, offers synthetic versatility for creating diverse molecular scaffolds. This technical guide elucidates the fundamental role of this compound as a key intermediate, detailing its synthesis, functional group utility, and application in constructing molecules for various therapeutic targets. While not an active pharmaceutical ingredient itself, its utility lies in providing a robust platform for generating libraries of compounds, particularly in the domain of kinase inhibition and other areas where the cyanopyridine motif is a recognized pharmacophore.[3]

Introduction: A Profile of a Versatile Building Block

In the landscape of drug discovery, the efficiency of synthesizing complex molecules with desired pharmacological properties is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous approved drugs due to their ability to engage in a wide range of biological interactions.[3] this compound emerges as a compound of interest, not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate.

Its structure is characterized by three key features:

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a common feature in pharmaceuticals, often involved in hydrogen bonding and providing a scaffold for substituent orientation.

-

Cyano Group (-CN): Positioned at the 2-position, this electron-withdrawing group can act as a potent hydrogen bond acceptor or a chemical handle for further synthetic transformations into amides, tetrazoles, or other functional groups. Cyanopyridine derivatives have shown significant potential as kinase inhibitors and cytotoxic agents.[3]

-

tert-Butoxycarbonyl (Boc) Protected Amine: The amine at the 4-position is protected by a Boc group, one of the most common nitrogen-protecting groups in organic synthesis.[4] This allows for the selective modification of other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to liberate the nucleophilic amine for subsequent coupling reactions.[4]

The carbamate group itself is a key structural motif in many approved drugs, valued for its proteolytic stability and its ability to act as a peptide bond surrogate.[4][5] The combination of these features makes this compound a valuable starting material for building complex, biologically active molecules.

Synthesis and Chemical Properties

The primary role of this compound is as a stable, readily accessible intermediate. Its molecular formula is C11H13N3O2 with a molecular weight of 219.24 g/mol .[1]

General Synthesis Workflow

The most common synthetic route involves the protection of the 4-amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General workflow for the synthesis of the title compound.

Role in Medicinal Chemistry: A Gateway to Complexity

The principal application of this compound is as a launchpad for more complex molecular architectures. The Boc-protected amine is temporarily masked, allowing chemists to perform reactions on other parts of a larger molecule before revealing the amine for a final coupling step.

Workflow as a Synthetic Intermediate

The typical workflow involves two key stages:

-

Boc Deprotection: Removal of the tert-butoxycarbonyl group to unmask the highly nucleophilic 4-aminopyridine moiety. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Functionalization: The newly exposed amine can then be reacted with a wide range of electrophiles to form various functional groups, such as amides, ureas, sulfonamides, or alkylated amines, thereby building molecular diversity.

Caption: Synthetic utility showing deprotection and subsequent derivatization.

Applications in Drug Discovery: The Cyanopyridine Scaffold

While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, the 2-cyanopyridine scaffold is a well-established pharmacophore in numerous clinically relevant molecules, particularly kinase inhibitors.[3] The cyano group often serves as a crucial hydrogen bond acceptor, locking the inhibitor into the ATP-binding pocket of the target kinase.

Hypothetical Application in Kinase Inhibitor Development

A plausible drug discovery workflow would use this compound to synthesize a library of potential kinase inhibitors. The 4-amino group, once deprotected, can be coupled to various hinge-binding fragments or other specificity-determining moieties.

Caption: Potential action of a cyanopyridine-based inhibitor in a kinase cascade.

Quantitative Data: Bioactivity of Cyanopyridine Derivatives

To illustrate the therapeutic potential of the core scaffold, the following table summarizes quantitative data for various reported cyanopyridine-containing molecules. It is critical to note that these compounds are not direct derivatives of this compound but serve to demonstrate the biological relevance of the cyanopyridine motif.

| Compound Class/Example | Target | Activity Metric | Value | Therapeutic Area | Reference |

| Nicotinonitrile Derivative 4k | PIM-1 Kinase | IC₅₀ | 21.2 nM | Oncology | [3] |

| Nicotinonitrile Derivative 7b | PIM-1 Kinase | IC₅₀ | 18.9 nM | Oncology | [3] |

| Nicotinonitrile Derivative 7b | MCF-7 cell line | IC₅₀ | 3.58 µM | Oncology | [3] |

| Pyridinyloxy Acetohydrazide 7 | HepG2 cell line | IC₅₀ | 7.26 µM | Oncology | [3] |

| Neratinib (approved drug) | HER2/EGFR Kinase | IC₅₀ | 59 nM / 92 nM | Oncology (Breast Cancer) | [3] |

| Ivosidenib (approved drug) | IDH1 mutant | IC₅₀ | ~10 nM | Oncology (Leukemia) | [3] |

Experimental Protocols

The following are representative, detailed protocols for the synthesis and subsequent modification of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via Boc-protection of 4-amino-2-cyanopyridine.

Materials:

-

4-amino-2-cyanopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-amino-2-cyanopyridine and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound as a solid.

Protocol 2: Deprotection of this compound

Objective: To remove the Boc protecting group to yield 4-amino-2-cyanopyridine.

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ or by using a basic workup with an organic solvent like EtOAc.

-

Extract the aqueous layer with DCM or EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-amino-2-cyanopyridine, which can be used directly or purified further.

Conclusion

This compound is a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is not derived from its own bioactivity but from the synthetic options it enables. The strategic placement of a stable, yet readily removable, Boc-protecting group on a pharmacologically relevant cyanopyridine scaffold provides an efficient and modular route to novel and diverse chemical entities. For drug development professionals, this compound represents a reliable starting point for library synthesis campaigns targeting a range of diseases, most notably in the competitive field of oncology and kinase inhibitor research. Its continued availability and utility underscore the importance of well-designed intermediates in accelerating the drug discovery pipeline.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 262295-94-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl (2-cyanopyridin-4-yl)carbamate: An Overview of a Commercially Available Research Chemical

For inquiries regarding the specific research applications and detailed technical data of tert-butyl (2-cyanopyridin-4-yl)carbamate, direct consultation of scientific literature and patents is recommended. The following information is based on commercially available data and general chemical principles.

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It is available from various chemical suppliers as a research chemical, indicating its use in synthetic chemistry and drug discovery endeavors. The structure features a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is a common feature in organic synthesis, suggesting that this compound is likely utilized as a building block or intermediate in the preparation of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is typically available from commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 262295-94-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | ≥95% - 97% (as offered by suppliers) | [1] |

Synthesis

One possible synthetic pathway could start from a 4-amino-2-cyanopyridine precursor. The amino group could then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The general workflow for such a protection reaction is outlined below.

Caption: A generalized workflow for the synthesis of this compound via Boc protection of a 4-aminopyridine precursor.

Potential Research Applications

The structural motifs present in this compound suggest its potential utility in medicinal chemistry and drug discovery. The cyanopyridine core is a feature in various biologically active molecules. The Boc-protected amine allows for further chemical modifications, making it a versatile intermediate.

Potential areas of research where this compound could be employed include:

-

Enzyme Inhibitors: The pyridine and cyano groups could potentially interact with the active sites of various enzymes.

-

Scaffold for Library Synthesis: As a functionalized building block, it can be used in the combinatorial synthesis of libraries of compounds for high-throughput screening.

-

Development of Novel Therapeutics: The core structure may serve as a starting point for the development of new drugs targeting a range of diseases. One patent mentions the use of "this compound" in a solution for the synthesis of piperidine urea derivatives, though without providing specific details on its preparation or role.[3]

Biological Activity and Mechanism of Action

Currently, there is no publicly available data on the specific biological activity or mechanism of action of this compound. To determine its biological effects, a series of in vitro and in vivo studies would be necessary. A general workflow for the initial biological characterization of a novel research chemical is depicted below.

Caption: A simplified workflow for the initial biological evaluation of a research chemical like this compound.

Disclaimer: This document provides a general overview based on available information for a research chemical. The synthesis and handling of this compound should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological properties and potential applications are speculative and require experimental validation.

References

Methodological & Application

synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate experimental protocol

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a valuable intermediate in pharmaceutical and medicinal chemistry research. The procedure involves the protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O). This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, data presentation in a structured format, and a visual representation of the experimental workflow.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the selective N-Boc protection of 4-amino-2-cyanopyridine. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for this synthesis, ensuring a high yield and purity of the final product.

Reaction Scheme

The synthesis proceeds via the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate, as depicted in the following reaction scheme:

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Amino-2-cyanopyridine | ≥97% | Commercial Vendor | 98139-15-2 |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercial Vendor | 24424-99-5 |

| Dichloromethane (DCM) | Anhydrous | Commercial Vendor | 75-09-2 |

| Triethylamine (TEA) | Reagent Grade | Commercial Vendor | 121-44-8 |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | - |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | - | - |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Vendor | 7757-82-6 |

| Ethyl Acetate | HPLC Grade | Commercial Vendor | 141-78-6 |

| Hexane | HPLC Grade | Commercial Vendor | 110-54-3 |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Vendor | 7631-86-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-cyanopyridine (1.0 g, 8.39 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Reagents: Add triethylamine (1.28 mL, 9.23 mmol, 1.1 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (2.01 g, 9.23 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) and transfer this solution to a dropping funnel.

-

Reaction: Add the di-tert-butyl dicarbonate solution dropwise to the stirring solution of 4-amino-2-cyanopyridine over 15-20 minutes at room temperature under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Isolation of Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a solid.

Data Presentation

Quantitative Data Summary

| Parameter | Value |

| Moles of 4-Amino-2-cyanopyridine | 8.39 mmol |

| Moles of Di-tert-butyl dicarbonate | 9.23 mmol (1.1 eq) |

| Moles of Triethylamine | 9.23 mmol (1.1 eq) |

| Volume of Dichloromethane | 50 mL |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 85-95% |

| Molecular Formula of Product | C₁₁H₁₃N₃O₂ |

| Molecular Weight of Product | 219.24 g/mol |

Characterization Data

-

¹H NMR (300 MHz, DMSO-d₆) δ: 9.95 (s, 1H), 8.51 (d, J=5.7 Hz, 1H), 7.96 (d, J=1.8 Hz, 1H), 7.65 (dd, J=5.7, 1.8 Hz, 1H), 1.50 (s, 9H).[1]

-

LC-MS (ES, m/z): 220 [M+H]⁺.[1]

-

Appearance: Expected to be a solid.

-

Purity: ≥95% after purification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in N-Boc Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a key intermediate in medicinal chemistry and organic synthesis. Contrary to its name suggesting use as a protecting agent, this compound is the product of the N-Boc protection of 4-aminopyridine-2-carbonitrile. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the synthesis of this compound and discusses its applications as a synthetic building block.

Data Presentation

As a synthetic intermediate, the most critical data for this compound are its physicochemical properties and the efficiency of its synthesis. The following table summarizes typical reaction conditions for the N-Boc protection of aminopyridines, which can be adapted for the synthesis of the title compound.

| Entry | Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Aminopyridine | Triethylamine (2.25) | Dichloromethane | 0.5 | 90 | Patent CN102936220A[1] |

| 2 | 4-Aminopyridine | None | Acetonitrile | 3 | >95 (crude) | Scientific Publication |

| 3 | 4-Amino-3-picoline | Triethylamine (1.5) | Tetrahydrofuran | 2 | 80 | Patent CN102936220B |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 262295-94-3 |

| Appearance | Solid (predicted) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the N-Boc protection of an aminopyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Aminopyridine-2-carbonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-aminopyridine-2-carbonitrile (1.0 equiv.) in DCM or THF.

-

Add triethylamine (1.5 - 2.5 equiv.) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Boc-Protected Amines

This protocol describes the removal of the Boc group to regenerate the free amine.

Materials:

-

Boc-protected amine (e.g., this compound)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Applications and Further Reactions

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amino group is temporarily masked, allowing for selective reactions at other positions of the pyridine ring.

A key application involves the reaction of the nitrile group. For instance, Grignard reagents can be added to the nitrile to form ketones after hydrolysis, a common strategy in drug development.

Visualizations

Synthesis of this compound

References

Application Notes and Protocols: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the reaction conditions, experimental procedures, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. This document details a standard procedure for the N-Boc protection of 4-amino-2-cyanopyridine.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base or catalyst.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction components and conditions for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Amino-2-cyanopyridine |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base/Catalyst | Triethylamine (TEA) or 4-DMAP (catalytic) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 80-95% |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment

-

4-Amino-2-cyanopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add triethylamine (1.2 eq).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirring solution of the amine at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Characterization Data

The following are the expected spectral data for this compound.

| Analysis | Expected Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 8.55 (d, 1H), 7.90 (s, 1H), 7.55 (d, 1H), 7.20 (br s, 1H, NH), 1.55 (s, 9H). |

| ¹³C NMR | (CDCl₃, 101 MHz) δ: 151.8, 150.5, 148.2, 134.1, 118.9, 116.5, 112.3, 82.5, 28.3. |

| Mass Spec. | ESI-MS m/z: 220.1 [M+H]⁺. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor; handle with caution.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. If necessary, gently warm the reaction mixture. |

| Inactive reagents. | Use fresh, anhydrous solvents and reagents. | |

| Low Yield | Loss of product during work-up. | Ensure complete extraction of the product from the aqueous layer. Minimize transfers of the product solution. |

| Inefficient purification. | Optimize the eluent system for column chromatography to ensure good separation. | |

| Impure Product | Presence of unreacted starting material or byproducts. | Ensure the reaction goes to completion before work-up. Purify the product thoroughly using column chromatography. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery and development. By following the detailed procedures and safety precautions outlined in these application notes, researchers can consistently obtain high yields of the desired product with excellent purity.

The Versatile Building Block: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in Modern Drug Discovery

FOR IMMEDIATE RELEASE

Application Note & Protocol

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl (2-cyanopyridin-4-yl)carbamate has emerged as a critical structural motif, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of a Boc-protected amine and a cyano group on a pyridine scaffold provides a rich platform for chemical elaboration, enabling the construction of complex heterocyclic systems with significant biological activity. This document provides a detailed overview of the applications and experimental protocols associated with this key building block.

The core utility of this compound lies in its capacity to serve as a precursor for the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These fused heterocyclic systems are central to the pharmacophore of numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor family. The Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization, while the cyano group at the 2-position is a versatile handle for constructing the fused pyrimidine or pyrrole ring.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic promise. The 4-amino-2-cyanopyridine core, readily accessible from this compound, is a key feature in several potent JAK inhibitors.

The synthesis of these inhibitors often involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with various side chains to modulate potency and selectivity. The cyano group can undergo cyclization reactions with reagents like formamide or guanidine to form the fused pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold.

Key Synthetic Transformations & Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 4-amino-2-cyanopyridine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, dichloromethane)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane (10 mL per gram of starting material) in a round-bottom flask.

-

To the stirred solution, add the acidic deprotecting agent. For example, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (4M, 5-10 eq) can be used at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-cyanopyridine.

-

The product can be purified further by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol describes a potential cyclization reaction of the resulting 4-amino-2-cyanopyridine to form a pyrido[2,3-d]pyrimidin-4-amine scaffold, a common core in kinase inhibitors.

Materials:

-

4-amino-2-cyanopyridine (from Protocol 1)

-

Formamide

-

High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

Procedure:

-

In a high-temperature reaction vessel, combine 4-amino-2-cyanopyridine (1.0 eq) and an excess of formamide (10-20 eq).

-

Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. Alternatively, microwave irradiation can be employed to reduce the reaction time.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude pyrido[2,3-d]pyrimidin-4-amine.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative biological data for a kinase inhibitor synthesized using a 4-aminopyridine scaffold derived from a similar building block. This data highlights the potential for developing potent inhibitors using this chemical space.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Reference |

| 12k | JAK2 | 6 | HEL | - | [1] |

| 12l | JAK2 | 3 | HEL | - | [1] |

| 16m-(R) | JAK2 | 3 | - | - | [1] |

| 21b | JAK2 | 9 | HEL | - | [1] |

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the utility of this compound, the following diagrams depict a generalized synthetic workflow and the targeted biological pathway.

Caption: Synthetic workflow from the building block to a kinase inhibitor.

Caption: Inhibition of the JAK-STAT pathway by a synthesized inhibitor.

Conclusion

This compound is a valuable and versatile building block in drug discovery, offering a reliable and efficient route to key heterocyclic scaffolds for kinase inhibitors. The straightforward protocols for its deprotection and subsequent cyclization, coupled with the demonstrated potential for generating potent biological activity, underscore its importance for researchers and scientists in the field of drug development. The continued exploration of this and similar building blocks will undoubtedly fuel the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to remove common impurities and achieve high purity suitable for downstream applications.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a cyanopyridine moiety. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Common impurities may arise from starting materials, side reactions, or degradation products. The purification strategies outlined below—recrystallization and column chromatography—are standard and effective methods for achieving high purity of this compound.

Data Presentation

The selection of a purification method often depends on the impurity profile and the desired scale and purity. The following table summarizes typical quantitative data expected from each method.

| Parameter | Recrystallization | Column Chromatography |

| Purity (Post-Purification) | >98% (by HPLC/NMR) | >99% (by HPLC/NMR) |

| Typical Yield | 70-90% | 80-95% |

| Scale | Milligrams to Kilograms | Milligrams to Grams |

| Throughput | High | Low to Medium |

| Solvent Consumption | Moderate | High |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds on a large scale. The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at room and elevated temperatures. A common and effective solvent system for carbamates is a mixture of ethyl acetate and a non-polar solvent like hexane.

Materials:

-

Crude this compound

-

Ethyl acetate (ACS grade or higher)

-

Hexanes (ACS grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.

-